

Thermodynamic Properties of - Hydroxyphosphonates: A Technical Guide for Drug Design

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Compound of Interest

Compound Name:	Diethyl 1- hydroxybutylphosphonate
CAS No.:	17477-67-7
Cat. No.:	B101194

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Executive Summary

-Hydroxyphosphonates (

-HPs) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres of

-hydroxy acids and transition-state analogues for hydrolytic enzymes (e.g., renin, HIV protease).^{[1][2]} Their utility is governed by a delicate thermodynamic balance: the stability of the P-C bond, the reversibility of their formation (retro-Pudovik reaction), and the enthalpy-entropy compensation during enzyme binding. This guide synthesizes core thermodynamic data, synthesis protocols, and stability profiles to support rational drug development.

Structural Fundamentals & Electronic Thermodynamics

The core structure of an

-HP consists of a tetrahedral phosphorus atom bonded to a hydroxyl-bearing carbon. This arrangement creates a unique electronic environment where the phosphonate group acts as a strong electron-withdrawing group (EWG), influencing the acidity and hydrogen-bonding capability of the

-hydroxyl group.

Bond Energetics and Stability

The phosphorus-carbon (P-C) bond is thermodynamically robust, with a bond dissociation energy (BDE) of approximately 264 kJ/mol. However, the presence of the

-hydroxyl group introduces a pathway for thermal instability via the retro-Pudovik reaction (reversion to dialkyl phosphite and carbonyl) or the Phospha-Brook rearrangement (isomerization to phosphate).

Bond Type	Approx.[3] Bond Energy (kJ/mol)	Thermodynamic Implication
P=O	544	Major driver of formation enthalpy ().
P-C	264	Kinetically stable, but susceptible to cleavage under basic conditions.
P-O (Ester)	335	Hydrolysis of these bonds determines metabolic stability (prodrug activation).
O-H	463	Primary donor for hydrogen bonding networks in crystal lattices.

Crystal Lattice & Hydrogen Bonding

In the solid state,

-HPs exhibit strong intermolecular hydrogen bonding. X-ray crystallography data reveals two dominant motifs:[4]

- **Centrosymmetric Dimers:** Formed by head-to-head H-bonds between the P=O acceptor and the -OH donor.
- **Infinite Chains:** Formed when steric bulk prevents dimerization, leading to polymeric H-bond networks.

These interactions significantly increase the melting point () and lattice energy, requiring higher energy input for solvation—a critical factor for oral bioavailability.

Thermodynamics of Synthesis

The synthesis of

-HPs is primarily achieved via the Pudovik reaction (base-catalyzed addition of dialkyl phosphites to carbonyls) or the Abramov reaction (reaction with trialkyl phosphites).[2]

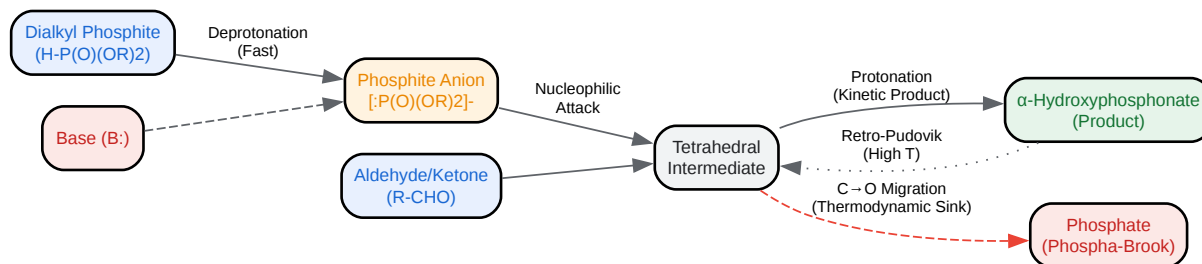
Reaction Enthalpy & Control

The Pudovik reaction is generally exothermic () due to the formation of the strong P-C bond. However, the reaction is reversible.[5]

- **Low Temperature (0–25°C):** Kinetic control favors the formation of the -hydroxyphosphonate.
- **High Temperature / Strong Base:** Thermodynamic equilibrium shifts. In the presence of strong bases, the Phospha-Brook rearrangement can occur, converting the C-P bond to a thermodynamically more stable C-O-P (phosphate) linkage.

Mechanism Visualization

The following diagram illustrates the base-catalyzed mechanism and the competing rearrangement pathway.



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Caption: Kinetic pathway to

-hydroxyphosphonates vs. thermodynamic rearrangement to phosphates.

Physicochemical Properties & Drug Design[2][4][6] [7][8][9][10] Acidity (pKa)

Understanding the pKa is vital for predicting ionization state at physiological pH (7.4).

- P-OH (Phosphonic Acid): If the esters are hydrolyzed, the first pKa is ~1.5–2.0, and the second is ~6.5–7.0.
- -OH (Hydroxyl): The pKa of the -hydroxyl is typically 13–14. While not acidic enough to deprotonate at neutral pH, the adjacent phosphonate group increases its acidity compared to a standard alcohol (pKa ~16), facilitating H-bond donation in enzyme active sites.

Lipophilicity (logP)

Lipophilicity modulates absorption and blood-brain barrier (BBB) permeation. The phosphonate ester groups allow for fine-tuning of logP.

Compound Derivative	Estimated logP	Bioavailability Prediction
Dimethyl ester	0.5 – 1.2	High water solubility, low permeability.
Diethyl ester	1.5 – 2.5	Optimal for oral absorption (Lipinski compliant).
Dibutyl ester	3.5 – 4.5	High permeability, potential solubility issues.
Free Acid	< 0	Poor permeability, requires prodrug strategy.

Thermodynamics of Biological Interaction[7][8]

In drug design,

-HPs function as transition-state mimics.[2] The binding free energy (

) is composed of enthalpic (

) and entropic (

) terms.[6][7]

Enthalpy-Driven Binding

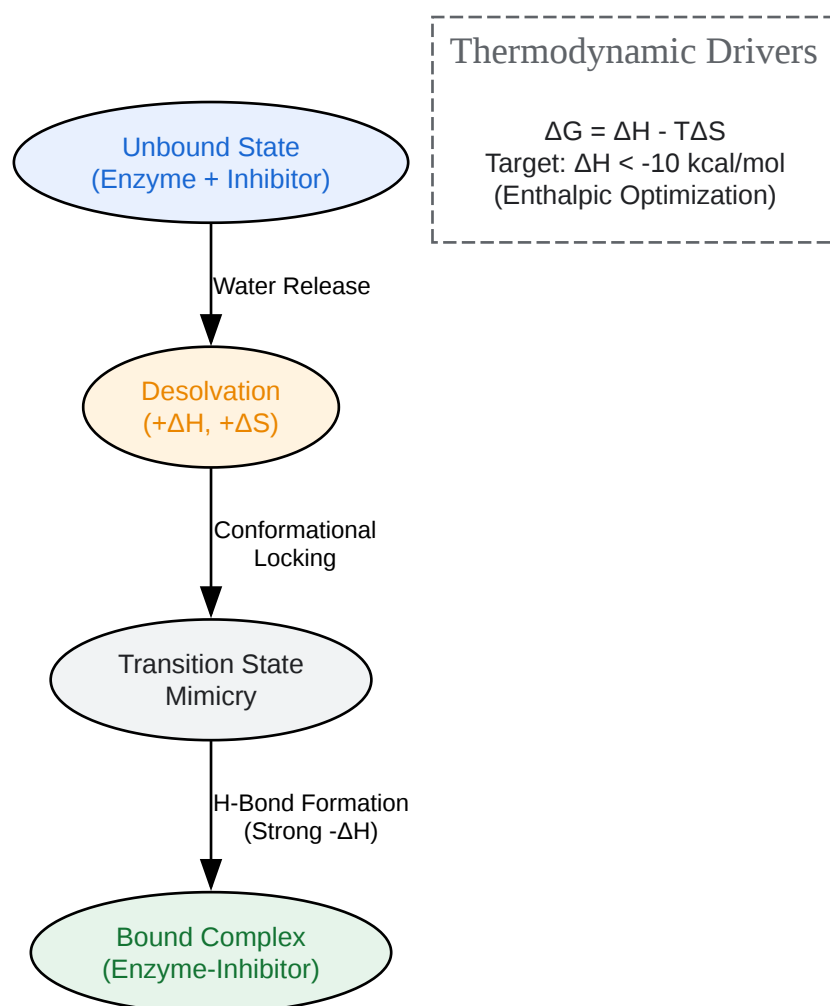
High-affinity inhibitors, such as those for HIV protease (e.g., KNI-764), often exhibit enthalpy-driven binding. The

-hydroxyl group forms direct hydrogen bonds with catalytic aspartate residues (e.g., Asp25/Asp25' in HIV protease).

- Thermodynamic Signature:

(strongly exothermic binding) due to specific H-bond formation.

- Entropic Cost: The rigid tetrahedral geometry minimizes the conformational entropy penalty upon binding.



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Caption: Thermodynamic cycle of

-HP binding to enzyme active sites.

Experimental Protocols

Protocol: Green Synthesis of Diethyl - Hydroxyphosphonates

A solvent-free, atom-economical approach minimizing thermal degradation.

Materials:

- Aldehyde (1.0 equiv)

- Diethyl phosphite (1.0 equiv)
- Catalyst: Potassium Carbonate () or Triethylamine () (10 mol%)

Methodology:

- Mixing: In a clean reaction vessel, combine the aldehyde and diethyl phosphite.
- Catalysis: Add the catalyst at room temperature (25°C). Note: The reaction is exothermic; monitor temperature to prevent runaway.
- Reaction: Stir the neat mixture for 15–60 minutes. Monitor progress via TLC (SiO₂, EtOAc/Hexane).
- Work-up:
 - Dissolve the crude mixture in Ethyl Acetate.
 - Wash with water (mL) to remove the catalyst.
 - Dry over and concentrate in vacuo.
- Purification: Recrystallize from Hexane/Et₂O (if solid) or use column chromatography.

Protocol: Thermal Stability Assessment (DSC)

To determine melting point () and decomposition onset ().

- Sample Prep: Weigh 2–5 mg of the -HP into an aluminum pan. Seal with a pinhole lid (to allow gas escape during decomposition).
- Parameters:
 - Equilibrate at 25°C.
 - Ramp 10°C/min to 300°C.
 - Purge gas: Nitrogen (50 mL/min).
- Analysis:
 - Endotherm: Identify the melting peak (integration gives heat of fusion).
 - Exotherm/Baseline Shift: Identify decomposition onset. Caution: Sharp exotherms >150°C often indicate phosphonate-phosphate rearrangement.

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